molecular formula C29H26BrN3O3 B455029 1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE

1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE

Cat. No.: B455029
M. Wt: 544.4g/mol
InChI Key: WQVUPBWXJNRYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE is a complex organic compound with a unique structure that includes a quinoline core, a piperazine ring, and a brominated methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE typically involves multiple steps, including the formation of the quinoline core, bromination, and coupling with piperazine. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE involves its interaction with specific molecular targets and pathways. The quinoline core and brominated methoxyphenyl group may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{4-[6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}PHENYL)ETHANONE is unique due to its combination of a quinoline core, piperazine ring, and brominated methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C29H26BrN3O3

Molecular Weight

544.4g/mol

IUPAC Name

1-[4-[4-[6-bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl]piperazin-1-yl]phenyl]ethanone

InChI

InChI=1S/C29H26BrN3O3/c1-19(34)20-3-8-23(9-4-20)32-13-15-33(16-14-32)29(35)26-18-28(21-5-10-24(36-2)11-6-21)31-27-12-7-22(30)17-25(26)27/h3-12,17-18H,13-16H2,1-2H3

InChI Key

WQVUPBWXJNRYHN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=C(C=C5)OC

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=C(C=C5)OC

Origin of Product

United States

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